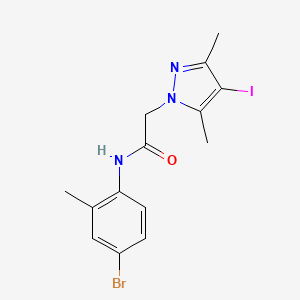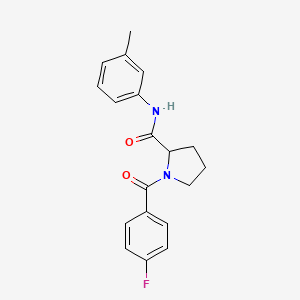
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly referred to as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BI-78D3 has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of BI-78D3 involves the inhibition of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome. The PI3K/Akt/mTOR pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in various diseases, including cancer. The NLRP3 inflammasome is involved in the inflammatory response, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
BI-78D3 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of the inflammatory response. These effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome.
Avantages Et Limitations Des Expériences En Laboratoire
BI-78D3 has several advantages for lab experiments, including its high yield and purity, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, BI-78D3 also has some limitations, including its relatively low solubility and stability, which may limit its use in certain experiments.
Orientations Futures
Several future directions for the study of BI-78D3 include the optimization of its synthesis and pharmacokinetics, the identification of its specific targets and downstream effects, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of BI-78D3 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic tool for the detection and monitoring of certain diseases.
Méthodes De Synthèse
The synthesis of BI-78D3 involves a multi-step process that includes the reaction of 4-bromo-2-methylphenylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of BI-78D3 has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
BI-78D3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. BI-78D3 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the inflammatory response. These findings suggest that BI-78D3 has potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrIN3O/c1-8-6-11(15)4-5-12(8)17-13(20)7-19-10(3)14(16)9(2)18-19/h4-6H,7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLRJSJYMUPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=C(C(=N2)C)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)